An In-Depth Technical Guide to the Genotoxic and Carcinogenic Potential of N-Nitrosoallylethanolamine
An In-Depth Technical Guide to the Genotoxic and Carcinogenic Potential of N-Nitrosoallylethanolamine
Executive Summary
N-nitroso compounds (NOCs) are a class of potent genotoxic carcinogens of significant concern to the pharmaceutical and chemical industries. This guide provides a comprehensive technical assessment of the potential genotoxic and carcinogenic properties of a specific, yet sparsely studied, nitrosamine: N-nitrosoallylethanolamine. Due to the absence of direct experimental data for this compound, this document employs a scientifically rigorous analog approach. We extrapolate the potential hazards of N-nitrosoallylethanolamine by examining the well-documented toxicological profile of its close structural analog, N-nitrosodiethanolamine (NDELA), and by considering the unique metabolic possibilities introduced by the allylic functional group. This guide details the putative metabolic activation pathways, outlines a robust, multi-tiered strategy for experimental evaluation—including detailed protocols for state-of-the-art in vitro and in vivo assays—and discusses the interpretation of potential findings in a risk assessment context.
Introduction: The Nitrosamine Challenge and the Case of N-Nitrosoallylethanolamine
The detection of N-nitrosamine impurities in common drug products has led to widespread regulatory action and product recalls, underscoring the critical need to understand the risks associated with this chemical class.[1] NOCs are recognized as a "cohort of concern" due to their established mutagenic properties and carcinogenic potency in animal studies.[1][2] These compounds are formed by the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) and can arise during chemical synthesis, in final drug products, or even endogenously.[3]
N-nitrosoallylethanolamine is an N-nitroso compound derived from allylethanolamine. While specific toxicological data for this molecule are not available in published literature, its chemical structure—featuring the characteristic N-nitroso group and an allylic moiety—warrants a thorough evaluation. The presence of the N-nitroso functional group is the primary structural alert for genotoxicity. The core hypothesis is that, like other nitrosamines, N-nitrosoallylethanolamine is not directly genotoxic but requires metabolic activation to exert its carcinogenic effects.[4]
This guide will therefore focus on the toxicological profile of N-nitrosodiethanolamine (NDELA), a potent and well-studied carcinogen that differs only by the substitution of an allyl group for an ethyl group.[5][6] By understanding the mechanisms of NDELA, we can construct a predictive framework for assessing N-nitrosoallylethanolamine.
Metabolic Activation: The Gateway to Genotoxicity
The carcinogenicity of most N-nitrosamines is intrinsically linked to their metabolic conversion into highly reactive electrophilic species by cytochrome P450 (CYP) enzymes.[4] This bioactivation process is the critical initiating event in their mechanism of toxicity.
Established Pathways from the Analog: N-Nitrosodiethanolamine (NDELA)
The metabolic activation of NDELA is complex, involving both α- and β-hydroxylation pathways.[5]
-
α-Hydroxylation: This is a classic activation pathway for many nitrosamines. CYP-mediated oxidation of the carbon atom adjacent (alpha) to the nitroso group generates an unstable α-hydroxynitrosamine.[7] This intermediate spontaneously decomposes to form an aldehyde and a reactive diazonium ion, which is a potent alkylating agent capable of forming covalent adducts with DNA.[8] For NDELA, α-hydroxylation leads to the formation of a 2-hydroxyethyldiazonium ion.[7]
-
β-Oxidation: The primary metabolic route for NDELA involves oxidation at the carbon atom beta to the nitroso group.[9] This pathway, mediated by enzymes including alcohol dehydrogenase and CYP2E1, can lead to the formation of metabolites like N-nitroso-2-hydroxymorpholine (NHMOR) and ultimately generate reactive species such as glyoxal, which can also form DNA adducts.[5][10][11]
The formation of DNA adducts, such as O6-2-hydroxyethyldeoxyguanosine (OHEdG) and glyoxal-deoxyguanosine (gdG), has been confirmed in vivo following NDELA administration, establishing a direct mechanistic link between metabolism and DNA damage.[12][13]
Putative Metabolic Pathways for N-Nitrosoallylethanolamine
Based on the known metabolism of NDELA and other allylic compounds, we can postulate several bioactivation routes for N-nitrosoallylethanolamine. The presence of the unsaturated allyl group introduces a potential metabolic pathway not available to NDELA.
-
α-Hydroxylation of the Ethanolaomine Chain: Similar to NDELA, CYP enzymes could hydroxylate the α-carbon on the ethanolamine side, leading to the formation of glycolaldehyde and an allyl diazonium ion.
-
α-Hydroxylation of the Allyl Chain: Hydroxylation at the α-carbon of the allyl group would generate acrolein and an ethanol diazonium ion. Acrolein is a known cytotoxic and genotoxic aldehyde.
-
β-Oxidation of the Ethanolamine Chain: Analogous to NDELA, this would lead to the formation of various oxidized metabolites.
-
Epoxidation of the Allyl Double Bond: The carbon-carbon double bond in the allyl group is a target for CYP-mediated epoxidation, forming a reactive epoxide intermediate. This epoxide can act as an electrophile, directly alkylating DNA.
The interplay of these pathways will determine the specific reactive metabolites and the ultimate genotoxic and carcinogenic potential of the molecule.
Caption: Putative metabolic activation pathways of N-nitrosoallylethanolamine.
A Framework for Experimental Assessment of Genotoxicity
A comprehensive assessment of genotoxic potential requires a battery of assays that evaluate different endpoints, including gene mutation, chromosomal damage, and primary DNA damage. The following workflow represents a robust strategy for characterizing an unknown nitrosamine like N-nitrosoallylethanolamine.
Caption: Tiered workflow for in vitro and in vivo genotoxicity assessment.
In Vitro Genotoxicity Assays
In vitro assays are the frontline tools for hazard identification. For nitrosamines, the key experimental variable is the metabolic activation system, as most cell lines used in genotoxicity testing lack sufficient endogenous CYP activity.
Table 1: Summary of Recommended In Vitro Genotoxicity Assays
| Assay | Principle & Endpoint | Rationale for Use with Nitrosamines | Key Methodological Consideration |
|---|---|---|---|
| Bacterial Reverse Mutation (Ames) Test | Measures gene mutations (base-pair substitutions and frameshifts) in histidine-dependent strains of Salmonella typhimurium and E. coli. | Standard first-tier test for mutagenicity. Widely accepted by regulatory agencies. | Requires an exogenous metabolic activation system (S9 fraction). An "enhanced" protocol is crucial for nitrosamine detection.[14] |
| In Vitro Micronucleus (MN) Assay | Detects whole chromosomes or chromosome fragments that lag behind during cell division, forming small, separate nuclei (micronuclei). Endpoint for both clastogenicity and aneugenicity.[15] | Provides information on chromosomal damage, a different and complementary endpoint to the Ames test. | Use of metabolically competent cells (e.g., HepaRG) or addition of exogenous S9 is necessary.[14] |
| Comet Assay (Single Cell Gel Electrophoresis) | Directly visualizes and quantifies DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail".[8] | A highly sensitive method for detecting primary DNA damage, which is the initial event caused by reactive nitrosamine metabolites. | Can be performed under alkaline conditions to detect both single and double-strand breaks, increasing sensitivity.[8] |
Detailed Protocol: Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines
Causality: Standard Ames test protocols can produce false-negative results for some nitrosamines.[14] An enhanced protocol using a higher concentration of a more active S9 fraction and a pre-incubation method maximizes the metabolic conversion of the nitrosamine to its mutagenic form, thereby increasing assay sensitivity.[14] Hamster liver S9 is often more effective than rat liver S9 for activating many nitrosamines.[14]
1. Strain Preparation: a. Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli strain WP2 uvrA (pKM101) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.
2. Metabolic Activation Preparation: a. Prepare the S9 mix. For each 1 mL, combine: 0.3 mL hamster liver S9 fraction (from Aroclor 1254 or Phenobarbital/β-naphthoflavone induced animals), 0.1 mL 0.1 M NADP, 0.1 mL 0.5 M G6P, and 0.5 mL salt solution (MgCl₂/KCl). Keep on ice.
3. Pre-incubation Assay: a. In sterile test tubes, add in the following order: i. 0.1 mL of the bacterial tester strain culture. ii. 0.1 mL of the test compound (N-nitrosoallylethanolamine) diluted in a suitable solvent (e.g., water or DMSO) at various concentrations. Include a solvent control and positive controls (e.g., 2-Aminoanthracene for S9-dependent mutation, Sodium Azide for direct mutation in TA100/1535). iii. 0.5 mL of the S9 mix (for activated assays) or phosphate buffer (for non-activated assays). b. Vortex the tubes gently and incubate at 37°C for 30 minutes with gentle shaking.
4. Plating and Incubation: a. After pre-incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube. b. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
5. Scoring and Interpretation: a. Count the number of revertant colonies (his+) on each plate. b. A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (solvent control) count.
Assessment of Carcinogenic Potential
While in vitro tests identify a genotoxic hazard, in vivo studies are required to confirm carcinogenic potential in a whole organism.
The Long-Term Rodent Carcinogenicity Bioassay
The two-year rodent bioassay is the historical gold standard for assessing carcinogenic potential.[16] It is designed to evaluate the effects of lifetime exposure to a chemical.
Causality: The long duration of the study is necessary to allow for the multi-stage process of carcinogenesis (initiation, promotion, progression) to manifest as observable tumors.[16] The high dose is selected to be a Maximum Tolerated Dose (MTD) to maximize the sensitivity of the assay for detecting a carcinogenic effect.
1. Study Design: a. Species: Typically conducted in two rodent species, most commonly Sprague-Dawley or F344 rats and B6C3F1 mice. b. Group Size: 50 animals per sex per dose group. c. Dose Selection: Based on a 90-day subchronic toxicity study, at least three dose levels plus a concurrent vehicle control group are used. The highest dose should be the MTD, which causes minimal toxicity (e.g., a 10% reduction in body weight gain) but no significant mortality. d. Route of Administration: The route should mimic potential human exposure. For nitrosamines often found as contaminants in food or water, administration via drinking water or gavage is common.[17]
2. Conduct of Study: a. Dosing begins with young adult animals (6-8 weeks old) and continues daily for up to 24 months. b. Animals are observed daily for clinical signs of toxicity. Body weights and food/water consumption are monitored weekly or bi-weekly. c. A full necropsy is performed on all animals, including those that die prematurely and those sacrificed at the end of the study.
3. Endpoint Evaluation: a. All organs and tissues are examined macroscopically for lesions. b. A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically by a veterinary pathologist. All gross lesions from all animals are also examined. c. The incidence, multiplicity, and latency of tumors are statistically compared between the dosed groups and the control group. A statistically significant increase in tumors (benign or malignant) in any organ is considered evidence of carcinogenicity.
Carcinogenicity Evidence from the Structural Analog: NDELA
NDELA has been extensively tested and provides compelling evidence of carcinogenicity in experimental animals, leading to its classification by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)".[5]
Table 2: Summary of Selected Carcinogenicity Data for N-Nitrosodiethanolamine (NDELA) in Rodents
| Species/Strain | Route | Dose Levels | Duration | Key Tumor Findings | Reference |
|---|---|---|---|---|---|
| Rat (Sprague-Dawley) | Drinking Water | 1.5, 6, 25, 100, 400 mg/kg/day | Lifetime | Dose-related increase in hepatocellular carcinomas. Neoplasms of the nasal cavity (squamous-cell carcinomas, neuroepitheliomas). | [17] |
| Rat | Drinking Water | Various studies | ~2 years | Consistently produced liver tumors (hepatocellular carcinomas). | [5] |
| Hamster (Syrian Golden) | Subcutaneous Injection | Various studies | Lifetime | Consistently induced adenocarcinomas of the nasal cavity. Papillary tumors of the trachea. | [5][15] |
| Mouse (A/J) | Drinking Water | Screening Assay | --- | Increased incidence and multiplicity of lung tumors. |[5] |
This consistent evidence of tumor induction in multiple organs (liver, nasal cavity) across different species provides a strong basis for concern regarding structurally similar compounds like N-nitrosoallylethanolamine.[5]
Conclusion and Forward Look
-
Structural Alert: The presence of the N-nitroso functional group, a well-established feature of many potent carcinogens.
-
Analog Data: The extensive and consistent evidence demonstrating the genotoxicity and carcinogenicity of the close structural analog, N-nitrosodiethanolamine (NDELA), in multiple rodent species and in vitro systems.[5][11][17]
-
Mechanistic Plausibility: The putative metabolic activation pathways for N-nitrosoallylethanolamine, including α-hydroxylation and epoxidation of the allyl group, are known to produce DNA-reactive electrophiles.
The presence of the allyl group could potentially alter its carcinogenic potency relative to NDELA. The formation of acrolein or a reactive epoxide could introduce unique toxicities or alter the target organ profile. Therefore, any potential human exposure to N-nitrosoallylethanolamine must be taken seriously. The experimental framework outlined in this guide provides a clear and robust pathway for generating the necessary data to perform a formal risk assessment and ensure patient and consumer safety.
References
-
Preussmann, R., et al. (1982). Carcinogenicity of N-nitrosodiethanolamine in rats at five different dose levels. Cancer Research, 42(12), 5167-71. Available at: [Link]
-
International Agency for Research on Cancer. (2000). N-Nitrosodiethanolamine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. Available at: [Link]
-
Sterzel, W., & Eisenbrand, G. (1986). N-Nitrosodiethanolamine is activated in the rat to an ultimate genotoxic metabolite by sulfotransferase. Journal of Cancer Research and Clinical Oncology, 112(2), 115-8. Available at: [Link]
-
Gao, H., et al. (2002). DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts. Chemical Research in Toxicology, 15(4), 470-82. Available at: [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). N-Nitrosodiethanolamine (NDELA). OSHA Method 27. Available at: [Link]
-
Loeppky, R. N., et al. (2002). DNA Adducts from N-Nitrosodiethanolamine and Related β-Oxidized Nitrosamines in Vivo: 32P-Postlabeling Methods for Glyoxal- and O6-Hydroxyethyldeoxyguanosine Adducts. Chemical Research in Toxicology, 15(4), 470–482. Available at: [Link]
-
Hoffmann, D., et al. (1979). Assessment of the carcinogenic N-nitrosodiethanolamine in tobacco products and tobacco smoke. Cancer Research, 39(7 Pt 1), 2504-9. Available at: [Link]
-
National Toxicology Program. (n.d.). N-Nitrosodiethanolamine. Report on Carcinogens. Available at: [Link]
-
International Agency for Research on Cancer. (2000). N-Nitrosodiethanolamine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. Available at: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. Available at: [Link]
-
Wolf, T., et al. (2003). Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN). Food and Chemical Toxicology, 41(4), 545-51. Available at: [Link]
-
Farrelly, J. G., et al. (1984). The metabolism of nitrosodi-n-propylamine, nitrosodiallylamine and nitrosodiethanolamine. Carcinogenesis, 5(8), 1015-9. Available at: [Link]
-
Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-21. Available at: [Link]
-
Devereux, T. R., et al. (1988). Preferential metabolism of N-nitrosodiethylamine by two cell lines derived from human pulmonary adenocarcinomas. Carcinogenesis, 9(5), 821-5. Available at: [Link]
-
Denkel, E., et al. (1986). Biological activity of N-nitrosodiethanolamine and of potential metabolites which may arise after activation by alcohol dehydrogenase in Salmonella typhimurium, in mammalian cells, and in vivo. Journal of Cancer Research and Clinical Oncology, 111(2), 149-53. Available at: [Link]
-
Arimoto, S., et al. (1995). Mutation and formation of methyl- and hydroxylguanine adducts in DNA caused by N-nitrosodimethylamine and N-nitrosodiethylamine. Carcinogenesis, 16(10), 2377-82. Available at: [Link]
-
Jolly, R. A., et al. (2024). Using N-nitrosodiethanolamine (NDELA) and N-nitrosopiperidine (NPIP) transgenic rodent gene mutation data and quantum mechanical modeling to inform acceptable intake limits for nitrosamine drug substance related impurities. Regulatory Toxicology and Pharmacology, 147, 105573. Available at: [Link]
-
Leung, K. H., & Archer, M. C. (1985). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Cancer Letters, 28(2), 229-36. Available at: [Link]
-
Loeppky, R. N., et al. (1995). Mutagenicity, DNA damage and DNA adduct formation by N-nitroso-2-hydroxyalkylamine and corresponding aldehydes. Carcinogenesis, 16(8), 1877-86. Available at: [Link]
-
Loeppky, R. N., et al. (2002). Microsome-Mediated Oxidation of N-Nitrosodiethanolamine (NDELA), a Bident Carcinogen. Chemical Research in Toxicology, 15(4), 483–492. Available at: [Link]
-
National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. Available at: [Link]
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503649. Available at: [Link]
-
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Archives of Toxicology, 98(5), 1541-1555. Available at: [Link]
-
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. Available at: [Link]
-
Fahrer, J., & Kaina, B. (2013). The role of endogenous versus exogenous sources in the exposome of putative genotoxins and consequences for risk assessment. ResearchGate. Available at: [Link]
-
Seo, H. K., et al. (2024). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Archives of Toxicology, 98(9), 2735-2749. Available at: [Link]
-
Juszkiewicz, K., & Zablocka-Slowinska, K. (2010). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 19(5), 891-898. Available at: [Link]
-
Peake, J. L., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9465. Available at: [Link]
-
Martelli, A., & Brambilla, G. (2012). Arylamine Drugs: Genotoxic-Carcinogenic Activity of NO-derivatives. Frontiers in Bioscience (Elite Edition), 4(6), 2071-84. Available at: [Link]
-
National Toxicology Program. (2002). Report on carcinogens background document for diethanolamine. NTP. Available at: [Link]
-
Soffritti, M., et al. (2002). The role of the life-span bioassay in the identification of environmental carcinogens. Teratogenesis, Carcinogenesis, and Mutagenesis, 22(1), 35-43. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 6. jmcprl.net [jmcprl.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. N-Nitrosodiethanolamine is activated in the rat to an ultimate genotoxic metabolite by sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of N-nitrosodiethanolamine and of potential metabolites which may arise after activation by alcohol dehydrogenase in Salmonella typhimurium, in mammalian cells, and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hesiglobal.org [hesiglobal.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Carcinogenicity of N-nitrosodiethanolamine in rats at five different dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
